(R)-1-(Pyridin-4-yl)pyrrolidin-3-ol
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Overview
Description
®-1-(Pyridin-4-yl)pyrrolidin-3-ol is a chiral compound that features a pyridine ring attached to a pyrrolidine ring with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Catalysts: Chiral catalysts or reagents may be used to achieve the ®-configuration.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups to the pyridine ring.
Scientific Research Applications
®-1-(Pyridin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
1-(Pyridin-3-yl)pyrrolidin-3-ol: A similar compound with the pyridine ring attached at a different position.
1-(Pyridin-2-yl)pyrrolidin-3-ol: Another isomer with the pyridine ring attached at the second position.
Uniqueness
®-1-(Pyridin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the position of the pyridine ring. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its isomers and enantiomers.
Biological Activity
(R)-1-(Pyridin-4-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a pyridine moiety and a hydroxyl group. This structure imparts significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. The compound has garnered attention for its potential applications in treating various diseases, including malaria and cancer.
- Molecular Formula : C11H12N2O
- Molecular Weight : Approximately 176.22 g/mol
- InChI Key : JHHZLHWJQPUNKB-BYPYZUCNSA-N
The compound's stereochemistry is crucial for its biological interactions, making it an interesting subject for structure-activity relationship (SAR) studies.
This compound primarily functions as an inhibitor of prolyl-tRNA synthetase, a validated target for antimalarial drugs. By disrupting protein synthesis in Plasmodium species, this compound demonstrates potent antimalarial activity. Additionally, its hydroxyl and pyridine groups facilitate diverse interactions with various biological targets, enhancing its pharmacological profile.
Antimalarial Activity
Research indicates that this compound effectively inhibits the growth of Plasmodium species. The compound's mechanism involves:
- Inhibition of Protein Synthesis : Disruption of prolyl-tRNA synthetase activity leads to halted protein synthesis in the malaria parasite.
Anticancer Properties
Recent studies have explored the compound's potential against cancer cell lines. In vitro tests against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) have shown promising results:
- Cell Viability Reduction : The compound exhibited significant cytotoxic effects at concentrations as low as 6.25 µM, indicating its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the pyrrolidine ring can significantly affect biological activity. For instance:
- Hydroxyl Group Influence : The presence of the hydroxyl group enhances interaction with target proteins, increasing efficacy against Plasmodium and cancer cells .
Data Summary
Biological Activity | Target | Effect | Reference |
---|---|---|---|
Antimalarial | Prolyl-tRNA synthetase | Inhibition of protein synthesis | |
Anticancer | Breast cancer cell lines | Reduced cell viability |
Case Studies
-
Antimalarial Efficacy
- A study demonstrated that this compound inhibited Plasmodium falciparum growth with IC50 values in the low micromolar range, showcasing its potential as a lead compound for antimalarial drug development.
- Anticancer Activity
Properties
CAS No. |
181959-78-4 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3R)-1-pyridin-4-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2/t9-/m1/s1 |
InChI Key |
HHYWFIGUFNRYPN-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC=NC=C2 |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC=C2 |
Origin of Product |
United States |
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